3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
Compounds like “3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” belong to a class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Synthesis Analysis
The synthesis of similar compounds often involves various borylation approaches . Protodeboronation of alkyl boronic esters is a common method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the structure of 3-(4-Fluorophenyl)propanoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of 3-(4-Fluorophenyl)propanoic acid have been analyzed .Scientific Research Applications
Analgesic Activity
Amides of similar pyrimidine compounds have been synthesized and studied for their pharmacological properties. Some derivatives have displayed strong analgesic activity, indicating potential applications in pain management (Śladowska et al., 1999).
Antimicrobial and Anticancer Properties
Synthesized esters of tetrahydropyrimidine-5-carboxylic acid have been evaluated for their antimicrobial and anticancer potential. One particular derivative demonstrated potency comparable to the standard drug norfloxacin against Escherichia coli, indicating its potential as a potent antimicrobial agent. Another derivative showed more potency than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its potential as an anticancer agent (Sharma et al., 2012).
Chemical Synthesis and Reactivity
The condensation of fluorinated esters or diketones with benzaldehyde and (thio)urea leads to the diastereoselective formation of fluorinated tetrahydropyrimidine derivatives. These compounds have been used to create fused heterocycles, suggesting applications in synthetic chemistry (Saloutin et al., 2000).
Structural Analysis and Crystallography
The molecular structure of similar compounds has been analyzed through crystallography. These studies provide insights into the molecular interactions and stability of such compounds, which is crucial for their potential application in drug design and material science (Zhang et al., 2007).
Supramolecular Chemistry
Organic salts containing similar pyrimidine derivatives have been synthesized, displaying supramolecular synthons characterized by charge-assisted hydrogen bonds. This illustrates the potential of these compounds in the development of supramolecular structures and materials (Portalone, 2010).
Fluorescent Properties
Complexes containing similar pyrimidine derivatives have been studied for their fluorescent properties. This research indicates potential applications in the development of fluorescent materials and sensors (Chen et al., 2011).
Antitubercular Activity
Some dihydropyrimidines have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis (Trivedi et al., 2010).
Safety And Hazards
The safety data sheet of similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-1-3-7(4-2-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSVYCKAYMNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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